Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features an adamantane core, a pyrrolidine ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates. For instance, the methanolysis of adamantane derivatives can yield methyl adamantanecarboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like adamantane-1-carboxylic acid methyl ester share structural similarities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and similar functional groups.
Uniqueness
Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to the combination of the adamantane core and the pyrrolidine ring, which provides a distinct set of chemical and physical properties.
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3 |
InChI Key |
XZQPYCYGHNQRTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
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